The synthesis of descarboxyl levofloxacin can occur through several methods, primarily involving the hydrolysis or thermal degradation of levofloxacin:
These methods highlight the importance of controlling reaction conditions to minimize the formation of this impurity during drug manufacturing processes.
Descarboxyl levofloxacin has a molecular formula of and a molecular weight of approximately 375.37 g/mol. The structure is characterized by:
Spectroscopic methods such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed for structural confirmation and characterization.
Descarboxyl levofloxacin participates in various chemical reactions, primarily influenced by its altered functional groups:
Understanding these reactions is critical for assessing the safety and quality of antibiotic products.
Research indicates that while descarboxyl levofloxacin retains some activity against bacteria, its efficacy may be reduced compared to levofloxacin due to structural modifications.
Descarboxyl levofloxacin exhibits distinct physical and chemical properties:
These properties are essential for formulation development and quality control in pharmaceutical manufacturing.
Descarboxyl levofloxacin primarily serves as a marker for quality control in pharmaceutical formulations containing levofloxacin. Its analysis is crucial for:
Descarboxyl levofloxacin forms primarily through thermal decarboxylation or acid-catalyzed degradation of the parent drug levofloxacin. This transformation involves the loss of the carboxylic acid group (-COOH) at the C6 position of the quinolone core, resulting in a distinct structural alteration that reduces molecular weight by 44.01 g/mol compared to levofloxacin [6]. Analytical studies confirm its emergence under multiple conditions:
The impurity's significance extends beyond quality control to regulatory compliance. International guidelines (ICH Q3A, Q3B) classify descarboxyl levofloxacin as a qualified impurity with established analytical control strategies. Rigorous monitoring employs validated HPLC-UV methods with detection limits of approximately 0.03 μg/mL, ensuring its presence remains below toxicologically justified thresholds [8]. As a chemical indicator, its levels provide critical insights into manufacturing consistency and formulation stability within the fluoroquinolone class.
Table 1: Analytical Methods for Detecting Descarboxyl Levofloxacin
Method | Detection System | Linear Range | LOD/LOQ | Key Applications |
---|---|---|---|---|
RP-HPLC | UV Detection | 0.1–50 μg/mL | 0.03 μg/mL | Pharmaceutical quality control |
HRMS | Time-of-Flight | Not specified | N/A | Structural confirmation |
MS/MS | Fragmentation analysis | Not specified | N/A | Metabolite identification |
Descarboxyl levofloxacin maintains the fundamental tricyclic framework characteristic of fluoroquinolone antibiotics but exhibits critical structural distinctions from its parent compounds. As illustrated in comparative analyses:
Levofloxacin comparison: Levofloxacin (C₁₈H₂₀FN₃O₄, MW 361.37 g/mol) features a carboxylic acid group at position C6 essential for antibacterial activity. Descarboxyl levofloxacin (C₁₇H₂₀FN₃O₂, MW 317.36 g/mol) lacks this moiety, resulting in compromised target binding to DNA gyrase/topoisomerase IV enzymes [2] [6]. The chiral (S)-configuration at the C3 position remains preserved in both compounds [3] [7].
Ofloxacin relationship: As levofloxacin constitutes the purified (S)-(-) enantiomer of racemic ofloxacin, descarboxyl levofloxacin is structurally analogous to descarboxyl ofloxacin (S)-form. This relationship is evidenced by shared molecular descriptors including the SMILES string C[C@H]1COc2c(N3CCN(C)CC3)c(F)cc4C(=O)C=CN1c24 and InChIKey XTLCAWXSWVQNHK-NSHDSACASA-N [1] [7]. The retention of the methyl-piperazinyl substituent at position C7 differentiates these compounds from earlier generation quinolones.
Table 2: Structural Comparison of Descarboxyl Levofloxacin and Related Compounds
Property | Descarboxyl Levofloxacin | Levofloxacin | Ofloxacin |
---|---|---|---|
Molecular Formula | C₁₇H₂₀FN₃O₂ | C₁₈H₂₀FN₃O₄ | C₁₈H₂₀FN₃O₄ |
Molecular Weight | 317.36 g/mol | 361.37 g/mol | 361.37 g/mol |
CAS Number | 178964-53-9 | 100986-85-4 | 82419-36-1 |
Key Functional Groups | Ketone, piperazinyl | Carboxyl, ketone, piperazinyl | Carboxyl, ketone, piperazinyl |
Stereochemistry | (S)-configuration at C3 | (S)-configuration at C3 | Racemic mixture |
The compound's identification leverages fragmentation patterns in mass spectrometry, where key ions include m/z 318.15 ([M+H]⁺), 260.10 (loss of piperazine), and 203.08 (quinolone ring cleavage) [6]. These spectral signatures provide definitive differentiation from structurally similar impurities in levofloxacin formulations. Despite its pharmacological inactivity, the impurity's structural similarity necessitates sophisticated chromatographic separation to ensure accurate quantification during pharmaceutical analysis.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7